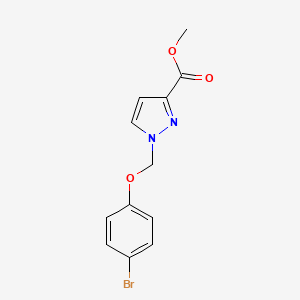

Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C12H11BrN2O3 and a molecular weight of 311.13 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but generally involve changes to the pyrazole ring structure.

Applications De Recherche Scientifique

Chemical Profile

- Molecular Formula : C11H10BrN3O3

- Molecular Weight : 296.12 g/mol

- CAS Number : 1001500-22-6

Medicinal Chemistry

Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate serves as a vital building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various conditions, particularly:

- Anti-inflammatory Agents : The compound has been studied for its ability to inhibit inflammatory pathways.

- Anticancer Properties : Research indicates that it may inhibit cell proliferation in cancer cell lines, particularly those with mutations in the BRAF gene, which is significant in melanoma treatment.

Case Study: Anticancer Activity

A study synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer properties. The results demonstrated enhanced potency against melanoma cells through effective inhibition of the BRAF/ERK signaling pathway.

Agricultural Chemistry

The compound is utilized as an intermediate in synthesizing agrochemicals, including herbicides and fungicides. Its role enhances crop protection and yield.

Case Study: Agrochemical Development

Research has highlighted the efficacy of pyrazole derivatives in developing herbicides that target specific weed species while minimizing environmental impact.

Material Science

In material science, this compound is employed in formulating specialty polymers and resins. These materials exhibit enhanced durability and chemical resistance.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Biochemical Research

The compound is used to study enzyme inhibitors and receptor interactions, aiding in discovering new drug targets. Its structure allows for interactions with various biological targets.

Case Study: Enzyme Interaction Studies

Research has utilized this compound to explore its effects on specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications.

Analytical Chemistry

This compound is also employed as a standard in various analytical methods, ensuring accuracy and reliability in quantifying related compounds.

Mécanisme D'action

The exact mechanism of action of Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and bromophenoxy group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

- 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-N’-cyclopropylthiourea

Comparison: Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the methyl ester group can enhance its solubility and stability, making it a valuable compound for various applications .

Activité Biologique

Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate (CAS No. 1001500-22-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12H11BrN2O3 with a molecular weight of 311.13 g/mol. Its structure includes a pyrazole ring substituted with a bromophenoxy group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that certain pyrazole carboxamides demonstrate significant antifungal activity against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antibacterial effects .

- Biofilm Inhibition : The tested pyrazole derivatives also showed effectiveness in inhibiting biofilm formation, which is crucial for treating persistent infections.

Anticancer Activity

Pyrazoles are recognized for their anticancer potential. This compound has been studied in various cancer cell lines:

- Breast Cancer : A study assessed the cytotoxic effects of several pyrazoles on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds with bromine substituents exhibited enhanced cytotoxicity and showed synergistic effects when combined with doxorubicin, a standard chemotherapy drug .

| Compound | Cell Line | Cytotoxicity | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Pyrazole A | MCF-7 | Moderate | Yes |

| Pyrazole B | MDA-MB-231 | High | Yes |

The mechanism through which this compound exerts its effects is believed to involve:

- Induction of Apoptosis : Studies have shown that this compound can enhance caspase-3 activity, indicating it promotes programmed cell death in cancer cells .

- Microtubule Destabilization : Some pyrazoles have been identified as microtubule-destabilizing agents, which can disrupt cell division and lead to cancer cell death .

Case Studies

- Antimicrobial Evaluation : In a study focusing on various pyrazole derivatives, it was found that specific modifications to the pyrazole structure significantly enhanced antimicrobial efficacy against both bacterial and fungal strains .

- Cytotoxicity in Cancer Cells : A comprehensive evaluation involving multiple pyrazole derivatives indicated that those containing halogen substituents showed greater cytotoxicity in breast cancer models compared to their non-halogenated counterparts .

Propriétés

IUPAC Name |

methyl 1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHXGCGUEOZMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.